6-Fluorobenzofuran is a halogenated heterocyclic compound used as a strategic building block in medicinal chemistry and materials science. The benzofuran core is a common scaffold in many biologically active molecules, and the incorporation of a fluorine atom at the 6-position is a deliberate design choice to modulate key properties. [REFS-1, REFS-2] These modifications can influence metabolic stability, receptor binding affinity, and electronic characteristics, making this compound a valuable precursor for developing targeted therapeutics and advanced organic electronic materials. [REFS-2, REFS-3]
Substituting 6-Fluorobenzofuran with the parent benzofuran or other halogenated analogs (e.g., chloro- or bromo- derivatives) is often unviable in precisely controlled applications. The fluorine atom's unique combination of high electronegativity and small size exerts specific electronic and steric effects that are not replicated by other substituents. [1] This directly impacts molecular interactions, such as hydrogen bonding and dipole moments, which are critical for target binding affinity in drug discovery and for tuning the energy levels (HOMO/LUMO) in organic semiconductors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, a key strategy in drug development to enhance pharmacokinetic profiles that cannot be achieved with unsubstituted or differently halogenated scaffolds. [REFS-2, REFS-3]
In the development of selective sirtuin 2 (SIRT2) inhibitors, the choice of substitution on the benzofuran core is critical for potency. A direct comparison between derivatives showed that a 6-fluoro substituted benzofuran compound (a sulfoxide derivative) exhibited an IC50 of 0.38 µM against SIRT2. The corresponding 6-methoxy substituted analog was significantly less potent, with an IC50 of 2.11 µM. [1] This demonstrates that the 6-fluoro group provides a more favorable interaction with the biological target compared to a 6-methoxy group.
| Evidence Dimension | SIRT2 Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.38 µM (for a 6-fluoro benzofuran derivative) |
| Comparator Or Baseline | 6-Methoxybenzofuran derivative: 2.11 µM |
| Quantified Difference | The 6-fluoro derivative is approximately 5.6 times more potent. |
| Conditions | Enzymatic inhibition assay against human SIRT2. |
For medicinal chemists, this data justifies the selection of the 6-fluoro scaffold over other substituted benzofurans to achieve higher potency in drug candidates targeting sirtuin enzymes.
6-Fluorobenzofuran is identified as a key structural motif in patented inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology. For example, a compound incorporating the 6-fluorobenzofuran core demonstrated potent inhibition of wild-type EZH2 with an IC50 of 2.1 nM. [1] The patent literature prioritizes this specific fluorinated isomer as a necessary precursor for achieving high-affinity inhibition, distinguishing it from unsubstituted or alternatively substituted benzofurans for this therapeutic application.
| Evidence Dimension | EZH2 Enzymatic Inhibition (IC50) |
| Target Compound Data | 2.1 nM (for a final product derived from a 6-fluorobenzofuran precursor) |
| Comparator Or Baseline | Baseline activity for a validated oncology target inhibitor. |
| Quantified Difference | Demonstrates utility in synthesizing nanomolar-potency inhibitors. |
| Conditions | In vitro EZH2 enzymatic assay. |
This establishes 6-Fluorobenzofuran as a critical, non-substitutable raw material for synthesizing specific, high-value oncology drug candidates, making it a required purchase for process chemistry and scale-up campaigns in this area.
The strategic placement of fluorine is a well-established method for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. [1] While direct metabolic data for 6-fluorobenzofuran versus benzofuran is not readily available, the principle is widely demonstrated. For example, in the development of the cholesterol absorption inhibitor ezetimibe, strategic fluorination was a key modification that reduced metabolic degradation, decreasing the required dose by 55-fold while increasing activity 400-fold compared to the lead compound. [2] The C-F bond at the 6-position of the benzofuran ring is significantly more stable to enzymatic oxidation than the corresponding C-H bond, making 6-fluorobenzofuran a preferred precursor for designing more robust drug candidates.
| Evidence Dimension | Metabolic Stability Enhancement Potential |
| Target Compound Data | High (due to strong C-F bond blocking a potential metabolic site) |
| Comparator Or Baseline | Benzofuran (lower, as the C-H bond at the 6-position is a potential site for oxidative metabolism) |
| Quantified Difference | Not directly quantified for this compound, but a widely validated principle in medicinal chemistry leading to multi-fold improvements in drug performance. |
| Conditions | In vivo and in vitro drug metabolism models (general principle). |
Procuring 6-fluorobenzofuran enables chemists to preemptively design out a common metabolic liability, potentially saving significant time and resources in the drug optimization cycle by improving pharmacokinetic properties.
This compound is the indicated precursor when seeking to maximize potency in sirtuin-targeting drug discovery programs. The evidence shows that the 6-fluoro substitution can provide a greater than 5-fold increase in inhibitory activity compared to other common substitutions like 6-methoxy, making it a critical choice for lead optimization. [1]
For research and process development targeting EZH2-mediated cancers, 6-fluorobenzofuran is a required building block. Its structure is integral to achieving nanomolar-level inhibition of the EZH2 enzyme, a benchmark for potential clinical candidates in this class. [2]
This building block should be selected when a project's goal is to enhance metabolic stability. By replacing a metabolically vulnerable C-H bond with a robust C-F bond, 6-fluorobenzofuran serves as a foundational scaffold for designing drug candidates with improved half-life and bioavailability. [3]